molecular formula C12H20O2 B13285582 1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid

1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid

Cat. No.: B13285582
M. Wt: 196.29 g/mol
InChI Key: NEEKSXKGIFHJQI-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H20O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-ethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 4-ethylcyclohexene, followed by carboxylation. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The cyclopropane ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
  • 1-(4-Isopropylcyclohexyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 4-ethylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H20O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h9-10H,2-8H2,1H3,(H,13,14)

InChI Key

NEEKSXKGIFHJQI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2(CC2)C(=O)O

Origin of Product

United States

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